1-quinolin-2-ylpiperidin-4-ol
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Overview
Description
1-quinolin-2-ylpiperidin-4-ol is a compound that features a quinoline ring attached to a piperidine ring with a hydroxyl group at the fourth position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-quinolin-2-ylpiperidin-4-ol typically involves the reaction of quinoline derivatives with piperidine derivatives under specific conditions. One common method involves the use of quinoline N-oxides as starting materials, which undergo a photocatalytic reaction to form the desired product . This method is advantageous due to its high yield, low catalyst loading, and minimal by-products.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-quinolin-2-ylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Oxidation: Formation of 1-(Quinolin-2-yl)piperidin-4-one.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-quinolin-2-ylpiperidin-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-quinolin-2-ylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it has been studied as a potential CCR5 antagonist, which could inhibit the entry of HIV-1 into host cells by blocking the CCR5 receptor . This interaction is facilitated by the compound’s ability to form strong salt-bridge interactions with the receptor, as well as its lipophilic groups that enhance binding affinity.
Comparison with Similar Compounds
Quinolin-2(1H)-ones: These compounds share the quinoline core structure and exhibit similar pharmacological properties.
Piperidine Derivatives: Compounds such as piperidin-4-ol derivatives have similar structural features and biological activities.
Uniqueness: 1-quinolin-2-ylpiperidin-4-ol is unique due to its combined quinoline and piperidine structures, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H16N2O |
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Molecular Weight |
228.29 g/mol |
IUPAC Name |
1-quinolin-2-ylpiperidin-4-ol |
InChI |
InChI=1S/C14H16N2O/c17-12-7-9-16(10-8-12)14-6-5-11-3-1-2-4-13(11)15-14/h1-6,12,17H,7-10H2 |
InChI Key |
ZFZDBEHRXKCLNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)C2=NC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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